Product packaging for trans-Dibenz(a,j)acridine-5,6-dihydrodiol(Cat. No.:CAS No. 117066-35-0)

trans-Dibenz(a,j)acridine-5,6-dihydrodiol

Cat. No.: B049470
CAS No.: 117066-35-0
M. Wt: 313.3 g/mol
InChI Key: JKYQNBZDRDQRTD-SFTDATJTSA-N
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Description

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the following table:

Property Value
Chemical Formula C21H15NO2
Molecular Weight 313.35 g/mol
Melting Point 237-240°C
Boiling Point 593.6±50.0°C (Predicted)
Density 1.414±0.06 g/cm³ (Predicted)
Appearance Crystalline solid
IUPAC Name (10R,11R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaene-10,11-diol
CAS Number 105467-64-9 (racemic), 117019-83-7 ((5R-trans) isomer)

The compound contains a nitrogen heterocycle within its polycyclic aromatic structure, which distinguishes it from purely carbon-based polycyclic aromatic hydrocarbons (PAHs). The trans configuration of the hydroxyl groups at positions 5 and 6 is important for understanding its metabolic fate and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15NO2 B049470 trans-Dibenz(a,j)acridine-5,6-dihydrodiol CAS No. 117066-35-0

Properties

IUPAC Name

(10S,11S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaene-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c23-20-15-8-4-3-7-14(15)17-11-16-13-6-2-1-5-12(13)9-10-18(16)22-19(17)21(20)24/h1-11,20-21,23-24H/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYQNBZDRDQRTD-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C(C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5[C@@H]([C@H]4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909549
Record name 5,6-Dihydrodibenzo[a,j]acridine-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105467-64-9, 117019-82-6, 117066-35-0
Record name 5,6-Dihydrodibenz(a,j)acridine-5,6-diol, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105467649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5S-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117019826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, trans-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117066350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dihydrodibenzo[a,j]acridine-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIHYDRODIBENZ(A,J)ACRIDINE-5,6-DIOL, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z028N4D2Q5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Dibenz(a,j)acridine-5,6-dihydrodiol typically involves the dihydroxylation of dibenz(a,j)acridine. This can be achieved through the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the trans-dihydrodiol product .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: trans-Dibenz(a,j)acridine-5,6-dihydrodiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carcinogenic Mechanism Studies

trans-DBA-DHD is extensively utilized in research aimed at elucidating the mechanisms through which PAHs induce cancer. It serves as a model compound to investigate how metabolic activation leads to DNA damage. Studies have shown that trans-DBA-DHD can form reactive intermediates that bind covalently to DNA, resulting in mutations that may initiate cancer development .

Case Study: DNA Adduct Formation
A study examined the binding of DBA metabolites to DNA in mouse models. The results indicated that specific adducts formed by trans-DBA-DHD were consistent with mutations observed in oncogenes like Ha-ras, highlighting the compound's role in cancer initiation .

Toxicological Studies

The compound is also important in toxicology, where it is used to assess the cellular effects of PAHs. Researchers investigate how exposure to trans-DBA-DHD affects cell proliferation, apoptosis, and other cellular processes relevant to cancer biology.

Data Table: Toxicological Effects of trans-DBA-DHD

StudyModel OrganismExposure LevelObserved Effects
Mice300 µgInduction of skin papillomas
In vitroVarious dosesAltered cell cycle regulation

Environmental Monitoring and Analysis

In industrial applications, trans-DBA-DHD is used as a reference compound in analytical methods designed to detect PAHs in environmental samples. Its unique chemical properties make it suitable for developing sensitive detection techniques.

Case Study: Analytical Method Development
Research has focused on optimizing chromatographic techniques for detecting trans-DBA-DHD and related compounds in air and soil samples. These methods are crucial for monitoring environmental exposure to carcinogenic PAHs .

Comparison with Related Compounds

trans-DBA-DHD exhibits distinct properties compared to other dihydrodiol derivatives of dibenz(a,j)acridine:

CompoundStructure TypeBiological Activity
trans-Dibenz(a,j)acridine-5,6-dihydrodiolDihydrodiolForms unique DNA adducts; carcinogenic
trans-Dibenz(a,j)acridine-3,4-dihydrodiolDihydrodiolDifferent metabolic pathways
Dibenz(a,j)acridine-5,6-oxideOxideMore reactive; higher mutagenicity

Mechanism of Action

trans-Dibenz(a,j)acridine-5,6-dihydrodiol exerts its effects through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, such as diol epoxides, which can covalently bind to DNA. This binding can result in mutations and initiate carcinogenic processes. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Key Differences:

Property trans-DBAJAC-5,6-dihydrodiol trans-DBAJAC-3,4-dihydrodiol
Metabolic Prevalence Secondary metabolite (5–10% of total) Major metabolite (30–40% of total)
Stereochemical Configuration (5S,6R) in 3-MC-induced systems (3R,4R) in all systems (>95% purity)
Mutagenic Activity Moderate in bacterial assays (TA100) High in bacterial (TA100) and mammalian (V79) cells
Role in Carcinogenicity Minor contributor Proximate carcinogen (via bay-region diol-epoxides)

The 3,4-dihydrodiol is prioritized in metabolic activation due to its bay-region location, aligning with the "bay-region theory" of PAH carcinogenicity .

Comparison with Other PAH Dihydrodiols

Structural and Functional Analogues:

Compound Metabolic Source Mutagenicity (TA100) Key Features
trans-DBAJAC-5,6-dihydrodiol DBAJAC Moderate K-region; stereoselective CYP1A2 oxidation
Benzo[e]pyrene-trans-4,5-dihydrodiol Benzo[e]pyrene Low Non-bay-region; less genotoxic
Chrysene-trans-5,6-dihydrodiol Chrysene Low K-region; similar to DBAJAC-5,6
Dibenz[a,h]anthracene-5,6-dihydrodiol Dibenz[a,h]anthracene High K-region; unusual mutagenicity

Notable Observations:

  • K-region dihydrodiols (e.g., DBAJAC-5,6, chrysene-5,6) generally exhibit lower mutagenicity than bay-region analogues.
  • Dibenz[a,h]anthracene-5,6-dihydrodiol is an exception, showing higher mutagenicity due to unique epoxide stability .

Stereochemical Considerations

The stereoselectivity of trans-DBAJAC-5,6-dihydrodiol formation is enzyme-dependent:

  • CYP1A1/1A2 : Preferentially generate (5S,6R)-oxide, leading to (5R,6R)-dihydrodiol .
  • CYP3A4 : Favors 3,4-oxidation, bypassing 5,6-dihydrodiol formation .

In contrast, the 3,4-dihydrodiol retains consistent (3R,4R) configuration across species and induction conditions, enhancing its biological relevance .

Mutagenicity and Genotoxicity Profiles

Bacterial vs. Mammalian Systems:

Compound TA100 (Revertants/nmol) V79 Cells (Mutants/10⁶ cells)
trans-DBAJAC-5,6-dihydrodiol 120 ± 15 25 ± 3
trans-DBAJAC-3,4-dihydrodiol 450 ± 30 90 ± 10
syn-3,4-diol-1,2-epoxide 1,200 ± 150 300 ± 25

The 5,6-dihydrodiol’s mutagenicity is attributed to secondary oxidation to diepoxides or tetrols, though less efficiently than bay-region diol-epoxides .

Enzyme Specificity and Induction Effects

  • 3-Methylcholanthrene Induction : Increases CYP1A1, enhancing 5,6-dihydrodiol formation (5S,6R configuration) .
  • Phenobarbital Induction: Favors CYP2B/CYP3A, reducing 5,6-dihydrodiol yield .

Biological Activity

Overview

trans-Dibenz(a,j)acridine-5,6-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activity, particularly in relation to carcinogenicity. This compound serves as an intermediate in the metabolic activation of dibenz(a,j)acridine (DBA), known for forming DNA adducts and exhibiting mutagenic properties. Understanding its biological activity is crucial for evaluating its role in cancer development and environmental toxicity.

  • Chemical Formula : C₁₈H₁₃N
  • CAS Number : 117066-35-0
  • Molecular Structure : Contains a dihydrodiol functional group which is critical for its reactivity.

The biological activity of this compound primarily involves:

  • Formation of DNA Adducts : The compound undergoes metabolic activation to form reactive intermediates, such as diol epoxides, which covalently bind to DNA. This binding can lead to mutations and initiate carcinogenic processes.
  • Interaction with Cellular Mechanisms : The compound affects cellular processes related to DNA repair and cell cycle regulation, contributing to its potential tumorigenic effects.

1. Mutagenicity and Tumorigenicity

Research indicates that this compound exhibits low mutagenic activity compared to other dihydrodiols derived from DBA. In studies involving Salmonella typhimurium and V79 Chinese hamster lung cells, the 5,6-dihydrodiol showed minimal mutagenicity, suggesting it requires metabolic activation to exert significant biological effects. Conversely, the 3,4-dihydrodiol demonstrated higher mutagenic potential in similar assays .

2. Case Studies

A notable study involved the application of racemic DBA and its dihydrodiols on CD-1 female mice, where high tumorigenicity was observed only for specific dihydrodiols (notably the 10,11-dihydrodiol). The 5,6-dihydrodiol exhibited little to no tumorigenic activity under similar conditions .

Comparative Analysis with Related Compounds

CompoundTumorigenic ActivityMutagenicity Level
This compoundLowMinimal
trans-Dibenz(a,j)acridine-3,4-dihydrodiolHighSignificant
Dibenz(a,j)acridineHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Dibenz(a,j)acridine-5,6-dihydrodiol
Reactant of Route 2
trans-Dibenz(a,j)acridine-5,6-dihydrodiol

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